An In-depth Technical Guide to the Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid
An In-depth Technical Guide to the Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid
This guide provides a comprehensive overview of the synthetic routes for producing 3-Acetamido-3-(4-chlorophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. We will explore two primary, reliable methods for its preparation, delving into the mechanistic underpinnings and providing detailed, field-tested protocols.
Introduction
3-Acetamido-3-(4-chlorophenyl)propanoic acid is a derivative of β-alanine, featuring a 4-chlorophenyl group and an acetamido moiety at the β-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of this compound requires careful consideration of functional group compatibility and reaction conditions to ensure high yield and purity. This guide will focus on two robust synthetic strategies: the direct acetylation of 3-amino-3-(4-chlorophenyl)propanoic acid and the Ritter reaction of a suitable hydroxy precursor.
Synthetic Methodologies
Two principal synthetic pathways are recommended for the preparation of 3-Acetamido-3-(4-chlorophenyl)propanoic acid. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid
This approach is a straightforward and often high-yielding method that involves the direct N-acetylation of the corresponding β-amino acid. The synthesis is a two-step process starting from commercially available reagents.
Step 1: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid
The precursor β-amino acid can be synthesized via a one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.[1] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
-
Reaction: 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.[2]
-
Mechanism: The reaction is initiated by the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid to form 2-(4-chlorobenzylidene)malonic acid. Ammonia, generated from ammonium acetate, then undergoes a Michael addition to the α,β-unsaturated dicarboxylic acid. Finally, decarboxylation of the resulting intermediate yields the desired 3-amino-3-(4-chlorophenyl)propanoic acid.
Step 2: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid
The amino group of the synthesized β-amino acid is then acetylated. A particularly effective and environmentally benign method utilizes acetyl chloride in a brine solution under weakly basic conditions.[3] This procedure avoids the use of harsh organic solvents and often leads to a clean product with a simple work-up.
-
Reagents: Acetyl chloride, sodium acetate, and/or triethylamine in a brine solution.[3]
-
Causality of Experimental Choices: The use of brine as a solvent is advantageous due to its low cost and reduced environmental impact. Sodium acetate acts as a weak base to neutralize the HCl generated during the reaction, preventing the protonation of the amino group and thus maintaining its nucleophilicity. Triethylamine can be used as a stronger base if required. The reaction is typically rapid at room temperature.
Method 2: The Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation.[4] For the synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid, a suitable precursor would be 3-hydroxy-3-(4-chlorophenyl)propanoic acid.
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Reaction: 3-hydroxy-3-(4-chlorophenyl)propanoic acid and acetonitrile in the presence of a strong acid (e.g., sulfuric acid).[4][5][6][7]
-
Mechanism: The reaction is initiated by the protonation of the hydroxyl group of the starting material by the strong acid, followed by the loss of a water molecule to form a stable benzylic carbocation. The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-acetylated product.[5][6][7]
Rationale for Method Selection:
-
Method 1 (Acetylation): This is generally the preferred route due to its simplicity, high yields, and the use of readily available and inexpensive starting materials. The work-up procedure is also typically straightforward.
-
Method 2 (Ritter Reaction): This method is a viable alternative, especially if the hydroxy acid precursor is readily available. However, it requires the use of strong acids and careful control of reaction conditions to avoid potential side reactions.
Experimental Protocols
Method 1: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Step 1: Synthesis of (±)-3-Amino-3-(4-chlorophenyl)propanoic acid [2]
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To a suspension of malonic acid (53.0 g) and 4-chlorobenzaldehyde (66.6 g) in ethanol (150 mL), add ammonium acetate (59.0 g).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain (±)-3-amino-3-(4-chlorophenyl)propanoic acid. The reported melting point for the product is 223 °C (decomposes).
Step 2: Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid [3]
-
Dissolve sodium acetate trihydrate (1.5 equivalents) in a 36% aqueous solution of sodium chloride (brine).
-
Add 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 equivalent) to the solution. If the amino acid is not fully soluble, a minimal amount of a co-solvent like acetone can be added.
-
To this stirred mixture, add a solution of acetyl chloride (1.1 equivalents) in acetone dropwise at room temperature.
-
Continue stirring the reaction mixture for an additional hour.
-
Carefully add saturated sodium bicarbonate solution until the effervescence ceases to neutralize any remaining acid.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Method 2: Ritter Reaction
Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid (Adapted from a general Ritter reaction protocol)[5]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxy-3-(4-chlorophenyl)propanoic acid (1.0 equivalent) in an excess of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | 3-Amino-3-(4-chlorophenyl)propanoic acid | 3-Acetamido-3-(4-chlorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀ClNO₂ | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 199.63 g/mol | 241.67 g/mol |
| CAS Number | 19947-39-8 | 197785-38-9[8] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 223 °C (dec.) | Not available |
Characterization of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.2-7.5 ppm), a multiplet for the methine proton at the β-position, a multiplet for the methylene protons at the α-position, a singlet for the acetyl methyl group (around 2.0 ppm), and a broad singlet for the carboxylic acid proton (typically above 10 ppm). The amide proton will also be present as a doublet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and the amide, aromatic carbons, the benzylic methine carbon, the methylene carbon, and the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and the N-H stretch of the amide (around 3300 cm⁻¹).[9]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.
Visualization of Synthetic Workflows
Caption: Synthetic pathways for 3-Acetamido-3-(4-chlorophenyl)propanoic acid.
Conclusion
This technical guide has outlined two effective and reliable methods for the synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid. The acetylation of the corresponding β-amino acid is presented as the more direct and often preferred route, while the Ritter reaction offers a valuable alternative. The provided experimental protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. Proper characterization of the final product using the spectroscopic techniques described is essential to confirm its identity and purity.
References
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
- Filippini, L., et al. (1999).
- Abdel-Wahab, B. F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9481-9494.
-
Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]
- Cantillo, D., & Kappe, C. O. (2017). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 139(28), 9611–9614.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Li, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1266-1275.
-
National Center for Biotechnology Information. (n.d.). 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Ritter reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-(4-chlorophenyl)propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetamido-3-phenylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
-
SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. 197785-38-9|3-Acetamido-3-(4-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
